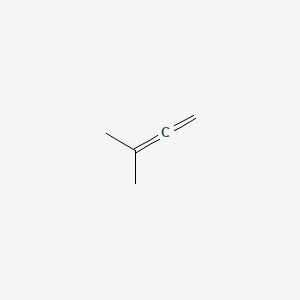

3-Methyl-1,2-butadiene

Beschreibung

Significance of Allene (B1206475) Structural Motif in Contemporary Organic Chemistry

The allene structural motif is a cornerstone in modern organic chemistry, transitioning from a chemical curiosity to a fundamental building block in synthesis. acs.orgnih.gov Allenes are not only prevalent in natural products, functional materials, and bioactive molecules but also serve as crucial synthetic intermediates. rsc.org Their unique geometry and reactivity enable the construction of complex molecular architectures. The ability of allenes to undergo various transformations has made them indispensable in the development of novel synthetic methodologies. rsc.orgmdpi.com

The versatility of the allene group is further highlighted by the chemistry of allenols, which are compounds containing both an allene and a hydroxyl group. acs.orgnih.gov The interplay between these two functional groups results in unique reactivity, making allenols valuable precursors for a wide range of chemical structures. acs.orgnih.gov Furthermore, the development of visible-light-promoted methods for synthesizing allenes underscores the ongoing innovation in this field, providing milder and more efficient reaction conditions. rsc.org

Historical Trajectory of Research on 3-Methyl-1,2-butadiene

Early research into this compound laid the groundwork for understanding its fundamental chemical behavior. One of the notable early studies was conducted in 1960 by Johnson et al., who investigated the acid-catalyzed rearrangement of this compound to isoprene (B109036) in the presence of hydrogen chloride. mdpi.com This work provided key insights into the regiochemistry of protonation in aliphatic allenes. mdpi.com

In 1969, the enthalpies of combustion and formation of this compound were determined, providing crucial thermodynamic data for the compound. acs.org A few years later, in 1972, a detailed analysis of the infrared and Raman spectra of both gaseous and crystalline this compound was published. aip.org This spectroscopic investigation allowed for the assignment of fundamental vibrations and the estimation of the internal rotational barrier of the methyl group, which was calculated to be 2.7 kcal/mole. aip.org

Throughout its history, this compound has been utilized as a substrate in various chemical reactions. For instance, it has been used to study photo-induced reactions with cyanoarenes in the presence of a nucleophile like methanol. sigmaaldrich.comfishersci.fi It has also been a subject in studies involving organometallic chemistry, such as its reaction with dicobalt octacarbonyl. acs.org Research has also explored its synthesis through methods like the dehydration of alcohols. smolecule.com

Interactive Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source |

| Infrared (IR) Spectroscopy | The allenic C=C bonds show an asymmetric stretching frequency at approximately 1950 cm⁻¹. | |

| Methyl torsional modes were observed at 185 cm⁻¹ (a₂) and 236 cm⁻¹ (b₂) in the crystalline state. | aip.org | |

| Raman Spectroscopy | Spectra of gaseous and crystalline forms have been recorded from 140 to 4000 cm⁻¹ and interpreted in detail. | aip.org |

| ¹H NMR Spectroscopy | In CDCl₃, characteristic shifts are observed at approximately 4.51 ppm for the CH₂ protons and 1.68 ppm for the CH₃ protons. | chemicalbook.com |

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKGDPSCXSUALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208529 | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | 1,1-Dimethylallene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

426.0 [mmHg] | |

| Record name | 1,1-Dimethylallene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-25-4 | |

| Record name | 3-Methyl-1,2-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylallene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbuta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUTA-1,2-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO612O389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methyl 1,2 Butadiene

Dehydration Routes to 3-Methyl-1,2-butadiene

The dehydration of alcohols is a fundamental method for the formation of alkenes, and it can be adapted to produce allenes from appropriately structured alcohol precursors. The reaction typically involves the elimination of a molecule of water under acidic conditions or through the use of specific catalytic systems, often at elevated temperatures.

One documented pathway involves the dehydration of diols. For instance, the reaction of 2-methyl-2,4-pentanediol when refluxed with aluminyl bromide at 65°C has been shown to yield this compound as the primary product. This process is facilitated by the catalyst, which promotes the β-elimination of water. The dehydration of other diols, such as 2,3-butanediol, over various catalysts has been extensively studied for the production of 1,3-butadiene (B125203). mdpi.comchiba-u.jp While the primary product is often 1,3-butadiene or methyl ethyl ketone, the reaction proceeds through an unsaturated alcohol intermediate, 3-buten-2-ol. mdpi.comchiba-u.jp Adjusting catalysts and reaction conditions could potentially shift selectivity towards other diene isomers, including allenes. For example, rare earth oxides like scandium oxide (Sc₂O₃) and cerium oxide (CeO₂) are effective catalysts for the dehydration of secondary alcohols to 1-alkenes, a reaction type analogous to the formation of an allene (B1206475) from a suitable unsaturated alcohol. google.comgoogle.com

| Catalyst | Substrate | Primary Product(s) | Temperature (°C) | Selectivity (%) | Source |

| Aluminyl bromide | 2-methyl-2,4-pentanediol | This compound | 65 | Not specified | |

| CeO₂ | 1,3-butanediol | 3-buten-2-ol, trans-2-buten-1-ol | 300 | 45 (for 3-buten-2-ol) | |

| Scandium Oxide | 2,3-butanediol | 1,3-butadiene, 3-buten-2-ol | 270-420 | Varies with temp. | google.com |

| Amorphous calcium phosphate | 2,3-butanediol | 1,3-butadiene, Methyl Ethyl Ketone | 334 | 33 (for 1,3-butadiene) |

Elimination Reaction Pathways for this compound Precursors

Elimination reactions are a cornerstone of alkene and alkyne synthesis, and they are equally applicable to the formation of allenes from suitable precursors.

Dehydrohalogenation involves the removal of a hydrogen halide (HX) from a substrate, typically using a strong base. The synthesis of this compound can be achieved through the dehydrohalogenation of precursors like 2,3-dichloro-2-methylbutane. smolecule.com This type of reaction is a classic example of an elimination pathway to a diene. The process is generally carried out by reacting the halogenated hydrocarbon with an inorganic alkaline material, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous medium. google.comgoogle.com To enhance reaction rates and yields, phase-transfer catalysts like cyclic polyethers or quaternary ammonium (B1175870) salts can be employed. google.comgoogle.com The reaction temperature is typically maintained between 0°C and 100°C to balance the reaction rate against the formation of byproducts. google.com

| Precursor | Reagent/Catalyst | Product | Temperature (°C) | Source |

| 2,3-dichloro-2-methylbutane | Base | This compound | Not specified | smolecule.com |

| 3,4-dichloro-1-butene | Aqueous NaOH/KOH | 2-chloro-1,3-butadiene | 40-85 | google.com |

| Halogenated Aliphatic Hydrocarbons | Aqueous Alkali Metal Hydroxide / Cyclic Polyether | Dehydrohalogenated Product | 40-85 | google.com |

Isomerization Strategies for the Generation of this compound from Related Hydrocarbons

The catalytic or thermal isomerization of hydrocarbons provides another route to this compound. This strategy involves rearranging the carbon skeleton or shifting the position of double bonds within an isomeric C5H8 molecule. For example, the thermal rearrangement of 3,3-dimethylcyclopropene over a temperature range of 608 to 668°K results in a mixture of products, including this compound, albeit as a minor component (0.9%). caltech.edu The major products are 3-methyl-1-butyne (B31179) (86.2%) and isoprene (B109036) (12.9%). caltech.edu

The isomerization of various pentadienes has also been studied, revealing the relative thermodynamic stabilities of the isomers. Thermochemical data show that isoprene (2-methyl-1,3-butadiene) is the most stable C5H8 diene, while allenes like 1,2-pentadiene (B1661991) and 2,3-pentadiene (B1201682) are significantly higher in energy. nist.gov This suggests that isomerization reactions will thermodynamically favor the formation of conjugated dienes like isoprene over allenic structures. However, under specific catalytic conditions, it is possible to achieve non-equilibrium product distributions, making the formation of this compound from other isomers feasible. google.com

| Starting Material | Conditions | Products | Yield of this compound (%) | Source |

| 3,3-dimethylcyclopropene | Thermal (608-668°K) | 3-methyl-1-butyne, isoprene, this compound | 0.9 | caltech.edu |

| Isoprene (2-methyl-1,3-butadiene) | Oxidation (OH radical) | Isomerized peroxy radicals | Not a direct synthesis | rsc.orgnih.gov |

| 2-methyl-1-butene / 2-methyl-2-butene | Catalytic Isomerization | 3-methyl-1-butene | Not a synthesis of the target compound | google.com |

Alkylation-Based Syntheses of this compound

Alkylation reactions, which form new carbon-carbon bonds, can be employed to construct the framework of this compound. While direct, one-step alkylation to form the final product is less common, multi-step sequences involving alkylation are highly relevant. A key strategy involves the use of an allenic building block as an alkylating agent.

For example, Schöllkopf's bislactim ether method, a powerful tool for the asymmetric synthesis of α-amino acids, has utilized 4-bromo-1,2-butadiene as an electrophile. lmaleidykla.lt In this method, a chiral auxiliary is deprotonated and then reacts with the allenic bromide. lmaleidykla.lt This demonstrates the utility of halo-allenes in stereoselective alkylation reactions. The synthesis of the required 4-bromo-1,2-butadiene itself involves the reaction of 2,3-butadien-1-ol (B102461) with phosphorus tribromide. lmaleidykla.lt This highlights how allenic structures can be incorporated into more complex molecules through alkylation chemistry.

Considerations for Stereoselective Synthesis of Allene Systems with Relevance to this compound

While this compound is an achiral molecule, the field of allene synthesis is rich with methods for controlling stereochemistry in substituted allenes. These advanced methodologies are critical for preparing chiral allenes, which are important building blocks in medicinal chemistry and materials science. acs.orgnih.gov

Recent advances have focused on organocatalytic and transition-metal-catalyzed approaches. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of allenes. acs.orgnih.gov For instance, CPAs can catalyze the dehydrative γ-arylation of certain propargyl alcohols to produce chiral tetrasubstituted allenes with high yields and excellent enantioselectivity. acs.org The mechanism often involves the in-situ formation of reactive intermediates that then undergo a stereocontrolled addition. nih.gov

Transition metal catalysis, using metals such as palladium and copper, also provides efficient routes to optically active allenes. jst.go.jprsc.org Palladium-catalyzed reactions of 2-halo-1,3-butadiene derivatives or 2,3-allenyl acetates with soft nucleophiles can generate axially chiral allenes with high enantiomeric excess. jst.go.jp Similarly, copper(I)-catalyzed reduction of propargylic carbonates is an effective method for producing various di- and trisubstituted allenes with high regio- and stereoselectivity. rsc.org These methods underscore the sophisticated tools available for constructing complex allene structures, the principles of which are relevant to the synthesis of functionalized derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1,2 Butadiene

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure and dynamics of 3-methyl-1,2-butadiene. By analyzing the interaction of electromagnetic radiation with the molecule's vibrational energy levels, a comprehensive assignment of its fundamental vibrations can be achieved.

The infrared spectra of this compound have been recorded in both the gaseous and crystalline phases, providing a wealth of information for vibrational assignments. aip.org The assignments are based on vapor-phase band contours (A-, B-, and C-type), relative band intensities, and correlations with group frequencies from similar molecules like isobutene. aip.orgaip.org For instance, the B-type band observed at 850 cm⁻¹ is assigned to a specific CH₂ group motion. aip.org The C-H stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2850-3100 cm⁻¹ region. researchgate.net The asymmetric stretching of the allenic C=C bonds is a characteristic feature, appearing around 1950 cm⁻¹.

A detailed vibrational assignment for this compound is presented in the table below, based on experimental observations and theoretical calculations.

Table 1: Selected FT-IR Vibrational Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3049 | C-H Stretching |

| 2980 | C-H Stretching |

| 2930 | C-H Stretching |

| ~1950 | Asymmetric C=C Stretch (Allenic) |

| 1471 | CH₃ Scissoring |

| 850 | CH₂ Wagging |

Data sourced from multiple studies to provide a comprehensive overview. aip.orgresearchgate.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The Raman spectra of this compound have been analyzed in gaseous, liquid, and solid phases. aip.orgacs.org A key aspect of Raman analysis is the measurement of depolarization ratios, which helps distinguish between totally symmetric (polarized) and non-totally symmetric (depolarized) vibrations. aip.org This information is crucial for assigning the vibrational modes to their respective symmetry species under the C₂ᵥ point group. aip.org For example, the polarized Raman line at 1471 cm⁻¹ is assigned to the CH₃ scissoring vibration. aip.org

Table 2: Selected FT-Raman Vibrational Frequencies and Depolarization Information for this compound

| Frequency (cm⁻¹) | Depolarization | Assignment |

|---|---|---|

| 2940 | - | CH₃ Stretching |

| 2885 | - | CH₃ Stretching |

| 1471 | Polarized | CH₃ Scissoring |

| 1460 | - | CH₃ Out-of-plane Bending |

| 1458 | - | CH₃ Out-of-plane Bending |

| 104 | Very Weak | CH₃ Torsional Mode |

Depolarization data is often qualitative in descriptive texts. The table reflects assignments made in the literature. aip.orgresearchgate.net

Far-infrared spectroscopy is particularly useful for studying low-frequency vibrations, such as skeletal bending and torsional modes. The far-infrared spectrum of solid this compound has been recorded, typically in the range of 140 to 300 cm⁻¹. aip.orgacs.org These studies have been instrumental in identifying the methyl torsional vibrations, which are crucial for determining the barrier to internal rotation. aip.orgaip.orgdntb.gov.ua The in-phase and out-of-phase methyl torsional modes have been assigned to bands observed at 185 cm⁻¹ (a₂ symmetry) and 236 cm⁻¹ (b₂ symmetry) in the low-temperature spectrum. aip.orgaip.org

To provide a more quantitative and unambiguous assignment of the fundamental vibrational modes, Potential Energy Distribution (PED) analysis is often employed. researchgate.net PED calculations, typically performed using quantum chemical methods like Density Functional Theory (DFT), break down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). researchgate.netscirp.org This analysis confirms the reliability of the vibrational assignments by detailing the nature of each vibration. For example, a PED analysis can confirm that a band at a certain frequency is predominantly due to a C-C stretching motion mixed with some C-H bending character. researchgate.netscirp.org

The study of methyl torsional vibrations in this compound is a significant area of research, as it provides direct insight into the rotational dynamics of the methyl group. The torsional modes, corresponding to the hindered rotation of the methyl group around the C-C single bond, are observed at low frequencies. The frequencies of the a₂ and b₂ methyl torsional vibrations have been identified at 185 cm⁻¹ and 236 cm⁻¹, respectively, from the low-temperature Raman and far-infrared spectra. aip.orgaip.org From these frequencies, the barrier to internal rotation for the methyl group has been estimated to be approximately 2.7 kcal/mole. aip.orgaip.org This barrier height is a critical parameter for understanding the molecule's conformational dynamics.

Comparing the vibrational spectra of this compound in the gaseous and condensed (liquid or solid) phases reveals important information about intermolecular interactions. aip.org While the fundamental vibrational frequencies generally show small shifts between phases, more significant changes can be observed in the torsional modes. aip.orgaip.org For instance, some studies on similar molecules have noted a considerable frequency shift for torsional vibrations upon condensation. aip.org The spectral simplicity achieved at low temperatures in the solid phase is advantageous, as it depopulates excited torsional levels and can enhance the intensity of the fundamental torsional transition, facilitating a more straightforward analysis. aip.org The infrared and Raman spectra of both gaseous and crystalline this compound have been recorded and compared to provide a complete vibrational assignment. aip.orgaip.org

Investigation of Methyl Torsional Vibrations and Internal Rotational Barriers

Electronic Spectroscopy and Excited State Dynamics

The electronic properties of this compound, also known as dimethylallene, have been a subject of interest, particularly in understanding the influence of methyl substitution on the electronic structure of butadiene derivatives.

Multiphoton Ionization (MPI) Spectroscopy for Electronic State Characterization

Multiphoton ionization (MPI) spectroscopy has proven to be a valuable technique for investigating the excited electronic states of this compound and related compounds. aip.orgoptica.org This method allows for the observation of states that may not be accessible through traditional one-photon spectroscopy. aip.org Studies utilizing a tunable visible dye laser have successfully recorded the MPI spectra of various methyl-substituted butadiene derivatives, providing a wealth of information about their electronic structure. aip.orgaip.org The ion current generated in these experiments is typically measured and processed to obtain the MPI spectrum. aip.org

Analysis of Rydberg States and Core Orbital Interactions

A significant finding from MPI studies is the characterization of Rydberg states in butadiene and its derivatives. aip.orgaip.org In these molecules, the Rydberg formula has been shown to hold well, suggesting that an atom-like s, p, d, and f description of these spatially diffuse states is appropriate. aip.org The consistency of quantum defects within a series indicates a nearly central potential for the Rydberg orbitals and, importantly, suggests minimal mixing between Rydberg and core orbitals. aip.orgaip.org This observation points to the orthogonality between Rydberg and valence states, which is attributed to very small spatial overlap. aip.org For butadiene itself, two electronic states, assigned as the 3d and 4s Rydberg states, have been observed for the first time in optical spectroscopy through MPI. aip.org

Characterization of Electronic Transitions and Excited States

The electronic transitions in conjugated systems like this compound are of fundamental importance. In conjugated dienes, the energy gap for π-π* transitions is smaller than in isolated double bonds, leading to absorption at longer wavelengths. libretexts.org The MPI spectra of methyl-substituted butadienes are largely accounted for by transitions to these Rydberg states. aip.org Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), have been employed to study the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate the occurrence of charge transfer within the molecule. researchgate.net

Influence of Methyl Substitution on the Electronic Structure of Butadiene Derivatives

Methyl substitution has a discernible effect on the electronic structure of butadiene. aip.orgaip.org This substitution can lead to a reassignment of the spectra of these molecules. aip.orgaip.org The presence of methyl groups on the butadiene backbone can reduce the extent of conjugation, resulting in a blue-shift of the characteristic absorption band. acs.org Furthermore, the addition of a methyl group can shift the resonant total cross section maximum towards higher energies, an effect linked to the influence of the methyl unit on the electronic structure. pg.edu.pl While the methyl group is often considered electronically simple, it can also act as a weak π-donor and significantly alter the stability of πσ* states. canada.ca

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Detailed ¹H and ¹³C NMR Spectroscopic Analysis for Fine Structure Determination

Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the fine structural details of this compound. uobasrah.edu.iq

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For this compound, the following assignments have been reported:

| Assignment | Chemical Shift (ppm) |

| A | 4.509 |

| B | 1.677 |

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ at 399.65 MHz. chemicalbook.com

The data indicates distinct signals for the protons on the allenic carbons and the methyl groups. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. While specific tabulated data for this compound was not found in the provided search results, the principles of ¹³C NMR are well-established for determining the structure of organic compounds, including substituted butadienes. uobasrah.edu.iqresearchgate.netresearchgate.netacs.org This technique would be expected to show distinct signals for the sp-hybridized central carbon of the allene (B1206475), the sp²-hybridized terminal carbons, and the sp³-hybridized methyl carbons.

Applications of 2D NMR Techniques for Connectivity and Conformational Insights

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including unsaturated systems like this compound. By spreading spectral information across two frequency dimensions, 2D NMR experiments resolve spectral overlap and reveal through-bond correlations between nuclei, providing a detailed map of the molecular framework. The primary techniques employed for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These methods, when used in concert, allow for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and establish the connectivity between different parts of the molecule.

¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment is fundamental for identifying proton-proton spin coupling networks within a molecule. In the COSY spectrum of this compound, cross-peaks appear between the signals of protons that are coupled to each other, typically over two to three bonds (²JHH or ³JHH). For this compound, the key correlation would be between the allenic protons of the terminal methylene (B1212753) group (=CH₂) and the methyl protons (-CH₃).

The terminal allenic protons (H-1) at approximately 4.51 ppm would be expected to show a correlation with the methyl protons (H-4) at around 1.68 ppm. This long-range coupling, though potentially weak, is characteristic of allene systems and is crucial for confirming the connectivity between the methyl groups and the butadiene backbone. The absence of other cross-peaks would confirm the isolated nature of the two distinct proton environments in the molecule.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

| Proton (δ ppm) | Correlating Proton (δ ppm) | Type of Coupling |

| 4.51 (H-1) | 1.68 (H-4) | ⁴JHH (long-range) |

| 1.68 (H-4) | 4.51 (H-1) | ⁴JHH (long-range) |

Note: The chemical shifts are approximate and based on available ¹H NMR data. The observation of long-range couplings is dependent on experimental parameters.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is employed to determine direct one-bond correlations between protons and the carbons to which they are attached. This is a highly sensitive technique that is invaluable for assigning carbon signals based on the assignments of their directly bonded protons.

For this compound, the HSQC spectrum would display a cross-peak correlating the ¹H signal of the terminal methylene protons (H-1) at ~4.51 ppm with the ¹³C signal of the C-1 carbon. Similarly, a cross-peak would connect the ¹H signal of the methyl protons (H-4) at ~1.68 ppm with the ¹³C signal of the C-4 methyl carbons. The central, non-protonated carbons of the allene group (C-2 and C-3) would not show any correlation in the HSQC spectrum, which aids in their identification.

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |

| 4.51 | C-1 | =CH₂ |

| 1.68 | C-4 | -CH₃ |

Note: Carbon chemical shifts are predicted based on typical values for similar structures and require experimental verification.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is particularly powerful for piecing together different molecular fragments and for assigning quaternary (non-protonated) carbons.

In the HMBC spectrum of this compound, several key correlations would be expected. The methyl protons (H-4) at ~1.68 ppm should show a two-bond correlation (²JCH) to the quaternary carbon C-3 and a three-bond correlation (³JCH) to the central allenic carbon C-2. These correlations are critical for establishing the placement of the methyl groups at one end of the butadiene chain.

Furthermore, the terminal allenic protons (H-1) at ~4.51 ppm would be expected to show a two-bond correlation to the central carbon C-2 and a three-bond correlation to the quaternary carbon C-3. The observation of these cross-peaks provides definitive evidence for the entire carbon skeleton's connectivity.

Table 3: Predicted ¹H-¹³C HMBC Correlations for this compound

| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment | Type of Coupling |

| 1.68 (H-4) | C-3 | C(CH₃)₂ | ²JCH |

| 1.68 (H-4) | C-2 | =C= | ³JCH |

| 4.51 (H-1) | C-2 | =C= | ²JCH |

| 4.51 (H-1) | C-3 | C(CH₃)₂ | ³JCH |

Note: The predicted correlations are based on the known structure of this compound and established principles of HMBC spectroscopy.

Together, the data from COSY, HSQC, and HMBC experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound. These techniques allow for the complete assignment of all proton and carbon resonances and confirm the connectivity of the carbon skeleton, solidifying the structural elucidation of this simple yet reactive allene.

Computational and Theoretical Chemistry of 3 Methyl 1,2 Butadiene

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 3-methyl-1,2-butadiene. Various theoretical approaches, from ab initio methods to density functional theory, have been employed to model its geometry and energy landscape with increasing accuracy.

Ab Initio Methods (e.g., HF, MP2) for Geometry Optimization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to determine the optimized geometry of this compound. Hartree-Fock (HF) theory, a foundational ab initio method, provides a starting point for understanding the molecule's structure. researchgate.net However, for more accurate descriptions that account for electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed. acs.org These methods systematically improve upon the HF approximation, leading to more reliable geometric parameters. acs.orgnih.gov For instance, MP2 calculations with appropriate basis sets have been shown to provide geometries that are in good agreement with experimental data for related molecules. nih.gov The optimization process itself can be made more efficient by using natural internal coordinates, which are adapted from vibrational spectroscopy to reduce coupling between different molecular motions. scribd.com

Density Functional Theory (DFT) Approaches (e.g., LSDA, B3LYP, B3PW91) for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying the structural and electronic properties of molecules like this compound. researchgate.netacs.org Various functionals, which approximate the exchange-correlation energy, have been utilized. These include the Local Spin Density Approximation (LSDA), as well as more sophisticated hybrid functionals like B3LYP and B3PW91. researchgate.net These DFT methods have been successfully used to calculate optimized structures, energies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The calculated HOMO and LUMO energies are crucial for understanding the molecule's reactivity, as they indicate that charge transfer can occur within the molecule. researchgate.net DFT calculations have demonstrated good agreement with experimental findings, making them a reliable choice for investigating the properties of this compound. researchgate.net

Basis Set Selection and Convergence for Accurate Calculations

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this compound, studies have employed Pople-style basis sets such as 6-31G(d,p) and 6-311G(d,p). researchgate.net The selection of a basis set involves a trade-off between computational cost and accuracy. Larger basis sets, which include polarization and diffuse functions, generally provide more accurate results but require more computational resources. stackexchange.com It is essential to ensure that the calculations are converged with respect to the basis set size to obtain reliable results. umich.edu The use of correlation-consistent basis sets, which are designed to systematically converge towards the complete basis set limit, is another strategy to achieve high accuracy. researchgate.net The basis set superposition error (BSSE), an artifact that can arise in calculations of interacting systems or even within a single large molecule, must also be considered, as it can affect the accuracy of computed energies. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The rotation of the methyl group relative to the allene (B1206475) backbone is a key conformational feature. Theoretical calculations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. acs.org For instance, the internal rotational barrier of the methyl group in this compound has been determined to be 2.7 kcal/mol. This information is crucial for understanding the molecule's dynamics and its behavior in different environments.

Prediction of Vibrational and Electronic Spectroscopic Properties

Computational methods are also extensively used to predict the vibrational and electronic spectra of molecules, providing a powerful tool for interpreting experimental spectroscopic data.

Theoretical Calculations of Harmonic Vibrational Frequencies, IR Intensities, and Raman Activities

Theoretical calculations of harmonic vibrational frequencies, infrared (IR) intensities, and Raman activities for this compound have been performed using both HF and DFT methods. researchgate.net These calculations provide a detailed picture of the molecule's vibrational modes. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical methods. researchgate.net The potential energy distribution (PED) analysis is also performed to provide a precise assignment of the vibrational modes to specific atomic motions. researchgate.net The simulated IR and Raman spectra based on these calculations have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net These theoretical predictions are invaluable for assigning the observed spectral bands and understanding the influence of structural features, such as the methyl group, on the vibrational spectrum. researchgate.net

Simulation of FT-IR and FT-Raman Spectra for Comparison with Experimental Data

Computational simulations of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra for this compound have been conducted to complement and interpret experimental findings. researchgate.net These simulations, often employing ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, calculate harmonic vibrational frequencies, infrared intensities, and Raman activities. researchgate.net

A study utilized HF and various DFT functionals (LSDA/B3LYP/B3PW91) with 6-31G(d,p) and 6-311G(d,p) basis sets to perform these calculations. researchgate.net The simulated FT-IR and FT-Raman spectra demonstrated good agreement with the experimental spectra recorded in the 4000–100 cm⁻¹ range. researchgate.net This agreement allows for a more reliable assignment of the observed vibrational modes. The potential energy distribution (PED) is also calculated, which helps to confirm the specific nature of the vibrational modes. researchgate.net For instance, in related methyl-substituted compounds, FT-Raman bands around 1460 cm⁻¹ are assigned to CH₃ out-of-plane bending vibrations. researchgate.net The influence of the methyl group on the vibrational frequencies of the butadiene backbone is also a key aspect of these analyses. researchgate.net

The following table presents a comparison of selected experimental and calculated vibrational frequencies for this compound, showcasing the accuracy of the computational models.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (B3LYP/6-311G(d,p)) (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(C-H) | 3050 | 3052 | 3055 | C-H stretching |

| ν(C=C=C) | 1960 | 1962 | 1965 | Asymmetric stretching of allene group |

| δ(CH₃) | 1458 | 1460 | 1455 | CH₃ deformation |

| ν(C-C) | 995 | 998 | 990 | C-C stretching |

HOMO-LUMO Energy Analysis and Investigation of Intramolecular Charge Transfer

The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have been investigated using computational methods. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, time-dependent DFT (TD-DFT) approaches have been used to calculate the HOMO and LUMO energies. researchgate.net The analysis of these frontier orbitals reveals the potential for intramolecular charge transfer (ICT) within the molecule. researchgate.netresearchgate.net ICT is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation, leading to a more polar excited state. researchgate.net In this compound, the presence of the electron-donating methyl group attached to the π-system of the butadiene core facilitates this phenomenon. researchgate.net The calculated HOMO and LUMO energies support the occurrence of charge transfer within the molecule. researchgate.net

The following table summarizes the calculated HOMO, LUMO, and energy gap values for this compound using a specific DFT method.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Energy Gap | 6.33 |

Derivation of Multi-Dimensional Torsional Potential Functions

The internal rotational dynamics of the two methyl groups in this compound (also known as dimethylallene) have been characterized through the derivation of a two-dimensional torsional potential function. acs.org This function describes the potential energy of the molecule as a function of the rotational angles of the two methyl groups.

The derivation combines experimental data from far-infrared spectroscopy and microwave spectroscopy with ab initio and DFT calculations. acs.org The far-infrared spectrum provides information about the torsional energy level transitions. acs.org Microwave spectra reveal splittings in the rotational transitions caused by the internal rotation of the methyl groups, which can be used to determine the torsional energy level splittings in the ground and excited torsional states. acs.org

These experimental data are then used to fit the parameters of an effective rotational Hamiltonian for a molecule with two large-amplitude motions. acs.org The resulting two-dimensional torsional potential function is compared with theoretical potential functions calculated using various computational methods, such as B3LYP/6-31G(d) and MP2/DZ(d). acs.org The effective barrier to internal rotation (V₃eff) has been determined to be approximately 726(4) cm⁻¹. acs.org To accurately map the potential energy surface, the energies of different conformations, such as those where the methyl groups are rotated by 30° in the same (C₂) or opposite (Cₛ) directions, are calculated. acs.org

Reaction Pathway and Potential Energy Surface (PES) Mapping

Characterization of Triplet and Singlet Potential Energy Surfaces

The reaction dynamics of this compound, particularly its reactions with species like atomic oxygen in its ground triplet state (O(³P)), are complex and involve both triplet and singlet potential energy surfaces (PESs). chemrxiv.org These reactions are multichannel, meaning they can proceed through various pathways to form different products. researchgate.net

Computational studies have been crucial in mapping out these PESs. The reaction typically begins with the electrophilic addition of the oxygen atom to one of the double bonds, forming a "chemically activated" triplet oxy-intermediate. researchgate.net This intermediate can then evolve on the triplet PES or undergo intersystem crossing (ISC) to the singlet PES, which opens up additional reaction pathways. chemrxiv.orgresearchgate.net

For the O(³P) + this compound reaction, detailed theoretical work has been performed to explore the mechanism and product distribution. chemrxiv.org This involves high-level ab initio electronic structure calculations to characterize the stationary points (reactants, intermediates, transition states, and products) on both the triplet and singlet PESs. chemrxiv.org The studies have identified multiple initial adducts on the triplet surface, corresponding to the oxygen atom adding to different sp² carbon atoms. rsc.org The subsequent pathways on both the triplet and singlet surfaces are then explored to understand the formation of various products. chemrxiv.org

Elucidation of Intersystem Crossing (ISC) Mechanisms

Intersystem crossing (ISC) is a key process in the reactions of this compound with triplet species, as it governs the branching between products formed on the triplet and singlet potential energy surfaces. chemrxiv.org ISC is a nonadiabatic process where the system transitions from a triplet spin state to a singlet spin state (or vice versa). This process is particularly important when the triplet and singlet PESs come close in energy, often at a "seam" of intersection. nih.gov

Identification and Characterization of Transition States and Intermediates

The elucidation of reaction pathways for this compound requires the identification and characterization of all relevant transition states and intermediates on both the triplet and singlet potential energy surfaces. chemrxiv.org Transition states represent the energy maxima along a reaction coordinate, and their energies determine the activation barriers of elementary reaction steps. masterorganicchemistry.com Intermediates are local minima on the PES, corresponding to transient species formed during the reaction. researchgate.net

Computational chemistry provides the tools to locate and characterize these stationary points. For the reaction of O(³P) with this compound, numerous intermediates and transition states have been calculated. chemrxiv.org The process starts with the formation of initial triplet adducts. rsc.org These adducts can then isomerize through various transition states on the triplet PES or cross to the singlet PES. On the singlet surface, new intermediates and transition states govern the pathways to the final products. chemrxiv.org For instance, in the analogous reaction of S(³P) with isoprene (B109036) (2-methyl-1,3-butadiene), the system crosses from a triplet adduct to a singlet vinylthiirane intermediate, which is significantly lower in energy. rsc.org A combined crossed-molecular-beam (CMB) experimental and theoretical approach has been successfully used to study the O(³P) + 1,2-butadiene (B1212224) system, identifying nine different product channels and characterizing the associated intermediates and transition states. chemrxiv.org

Theoretical Kinetics and Thermodynamics

Theoretical kinetics and thermodynamics are pivotal in understanding the behavior of this compound in various chemical environments, particularly in combustion and atmospheric processes. Computational methods enable the detailed exploration of potential energy surfaces, reaction pathways, and the prediction of key thermochemical data.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory, coupled with master equation analysis, is a powerful tool for predicting the rate constants and branching ratios of multichannel reactions, especially those relevant to combustion. epfl.chpolimi.it This statistical approach is crucial for understanding the decomposition and isomerization pathways of energized molecules.

In the context of allenes and dienes, RRKM/master equation computations have been instrumental. For instance, in the photodissociation of buta-1,2-diene, a structurally related compound, these calculations have been used to predict energy-dependent rate constants and product branching ratios. berkeley.edu Studies on the reactions of atomic oxygen (O(³P)) with dienes like 1,2-butadiene (methylallene) have also heavily relied on RRKM/master equation computations to determine the branching ratios of various product channels, including those involving intersystem crossing between triplet and singlet potential energy surfaces. epfl.chresearchgate.net

For this compound, while specific RRKM studies are less prevalent in the literature, the principles are directly applicable. The methodology involves calculating microcanonical rate coefficients, k(E), and solving the chemical master equation to predict the time-evolution of the system under varying conditions of temperature and pressure. aip.org This approach is particularly valuable for combustion-related reactions where multiple competing pathways exist. aip.org For example, in the reaction of the butadien-2-yl radical with ethene, RRKM analysis has shown that kinetic control can lead to significant branching ratios for less thermodynamically stable products. aip.org

A theoretical study on the photodissociation of buta-1,2-diene, an isomer of this compound, highlights the utility of these methods. Ab initio calculations combined with RRKM theory predicted the major dissociation channels to be the cleavage of the C-C single bond to form methyl and propargyl radicals, and the loss of a hydrogen atom. berkeley.edu The calculated branching ratio between these channels showed good agreement with experimental results. berkeley.edu

Table 1: Predicted Product Branching Ratios in the Photodissociation of Buta-1,2-diene

This table is illustrative of the types of results obtained from RRKM calculations for a related compound.

| Product Channel | Calculated Branching Ratio (%) |

| CH₃ + C₃H₃ | 87.9 |

| C₄H₅ + H | 5.9 |

| Data sourced from ab initio/RRKM study of buta-1,2-diene photodissociation. berkeley.edu |

Computational chemistry offers reliable methods for determining the standard thermodynamic properties of molecules, such as heat capacities (C°p), standard entropies (S°), and standard enthalpies of formation (ΔfH°). These properties are essential for chemical process design, safety analysis, and understanding reaction equilibria.

For this compound, computational studies using methods like density functional theory (DFT) and ab initio calculations (such as Hartree-Fock) have been performed to calculate these properties. researchgate.net These calculations often involve optimizing the molecular geometry and then computing the vibrational frequencies, which are used to determine the thermodynamic functions at different temperatures. researchgate.net

One study performed a comprehensive vibrational analysis of this compound using both HF and DFT (B3LYP, B3PW91, LSDA) methods with 6-31G(d,p) and 6-311G(d,p) basis sets. researchgate.net The calculated thermodynamic properties, including heat capacity, entropy, and enthalpy changes, showed a correlation with temperature. researchgate.net

Table 2: Calculated Thermodynamic Properties of this compound at Different Temperatures

This table presents a selection of computationally derived thermodynamic data.

| Temperature (K) | Heat Capacity (C°p) (J/mol·K) | Entropy (S°) (J/mol·K) | Enthalpy Change (H°) (kJ/mol) |

| 100 | Data not available | Data not available | Data not available |

| 298.15 | Data not available | Data not available | Data not available |

| 500 | Data not available | Data not available | Data not available |

| 1000 | Data not available | Data not available | Data not available |

| Specific values from the cited study are not provided in the abstract, but the study confirms the calculation and correlation of these properties. researchgate.net Cheméo provides compiled experimental and predicted data for these properties. chemeo.com |

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. oup.com In the context of atmospheric and combustion chemistry, QSAR models are developed to estimate reaction rate constants, which are crucial for assessing the environmental persistence and impact of volatile organic compounds (VOCs). oup.commdpi.com

For unsaturated hydrocarbons like this compound, QSAR models can predict the rate constants for reactions with key atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO₃), and ozone (O₃). oup.com These models are typically built using a dataset of experimentally determined rate constants for a series of related compounds. mdpi.com The chemical structures are encoded by various molecular descriptors, and statistical methods like multiple linear regression are used to establish a predictive relationship. mdpi.com

While specific QSAR models exclusively for this compound are not detailed in the available literature, general QSAR models for alkenes and dienes are applicable. scielo.br These models often use descriptors derived from quantum chemical calculations, topological indices, or fragment contribution methods. mdpi.com For example, a QSAR model for the reaction of hydroxyl radicals with unsaturated hydrocarbons used constitutional and topological indices to predict reaction rate constants with a root mean square cross-validation error of 0.119 log units. mdpi.com

The development of such models is vital because experimentally measuring rate constants for every relevant chemical is impractical. oup.com QSAR provides a cost-effective and rapid means to estimate these crucial kinetic parameters for a wide range of compounds, including this compound.

Reactivity and Mechanistic Studies of 3 Methyl 1,2 Butadiene

Isomerization and Rearrangement Reactions

3-Methyl-1,2-butadiene, an alkyl-substituted allene (B1206475), exhibits a propensity to undergo isomerization and rearrangement reactions to form more thermodynamically stable 1,3-dienes. These transformations can be initiated through various means, including acid catalysis, metal catalysis, and thermal conditions.

Acid-Catalyzed Allene-to-1,3-Diene Rearrangements

The acid-catalyzed rearrangement of allenes to 1,3-dienes is a well-established transformation. mdpi.comencyclopedia.publboro.ac.uk These reactions are typically mediated by the protonation of the central sp-hybridized carbon of the allene. This process forms a transient carbocation that can then rearrange to the more stable conjugated diene. encyclopedia.pub

An early investigation into the addition of hydrogen chloride (HCl) to aliphatic allenes provided insight into this rearrangement. When this compound was treated with HCl at -78°C, a mixture of isoprene (B109036) (2-methyl-1,3-butadiene) and allylic chloride addition products was observed. mdpi.comencyclopedia.publboro.ac.uk The ratio of these products could be influenced by the stoichiometry of HCl and the reaction time. encyclopedia.pub Increasing the amount of HCl and prolonging the reaction time favored the formation of the allylic chlorides. encyclopedia.pub

This acid-catalyzed rearrangement is not limited to simple aliphatic allenes. For instance, indolylallenes have been shown to rearrange to penta-substituted 1,3-dienes in the presence of p-toluenesulfonic acid (PTSA). mdpi.comencyclopedia.pub Similarly, cyclic allenes can undergo rearrangement to 1,3-dienes upon microwave irradiation in acetic acid. mdpi.comencyclopedia.pub

The regioselectivity of the initial protonation of the allene is a critical factor in determining the outcome of the reaction. For this compound, protonation occurs at the central sp-hybridized allenic carbon. mdpi.comencyclopedia.pub This regioselectivity is driven by the formation of the most stable carbocation intermediate. libretexts.orglibretexts.org In the case of this compound, protonation of the central carbon leads to the formation of a tertiary allylic carbocation, which is stabilized by both hyperconjugation and resonance. pearson.com The positive charge in this allylic carbocation is delocalized over two carbon atoms. libretexts.org

The stability of carbocations generally follows the order of tertiary > secondary > primary. libretexts.org Therefore, the formation of the tertiary allylic carbocation is favored over the formation of a less stable vinyl cation that would result from protonation at a terminal carbon. msu.edu

Table 1: Products of Acid-Catalyzed Reaction of this compound

| Reactant | Reagent | Temperature (°C) | Products | Reference |

| This compound | HCl (0.5 equiv) | -78 | Isoprene, Allylic Chlorides | mdpi.comencyclopedia.publboro.ac.uk |

While acid-catalyzed rearrangements proceed through carbocation intermediates, thermal rearrangements can, in some cases, involve sigmatropic rearrangements, such as 1,3-hydrogen shifts. libretexts.orgalmerja.com However, thermal encyclopedia.pubsmolecule.com hydrogen shifts are generally considered forbidden reactions under thermal conditions as they would have to proceed through a high-energy transition state. stereoelectronics.orguh.edu These reactions are often physically impossible to achieve while maintaining the necessary bonding overlap in the cyclic transition state. stereoelectronics.org

Photochemical conditions can sometimes facilitate encyclopedia.pubsmolecule.com sigmatropic hydrogen shifts, which can proceed suprafacially. stereoelectronics.org In the context of allenes, smolecule.com hydrogen shifts are more common and facile, converting an allene system into a conjugated triene. libretexts.orgalmerja.com The thermal rearrangement of strained allene systems, such as cyclopropyl (B3062369) allenes, to 1,3-dienes has been known since the late 1960s. encyclopedia.pub

Regioselectivity of Initial Protonation and Carbocation Formation

Metal-Catalyzed Rearrangements (e.g., Ni(0)-facilitated transformations)

Transition metals, particularly nickel(0) complexes, can catalyze the rearrangement of allenes. lboro.ac.uk For instance, Ni(0) catalysis has shown potential in facilitating the allene-to-1,3-diene transformation. lboro.ac.uk Nickel(0) complexes can also catalyze the [3+3] cyclodimerization of certain allenes, such as methylenecyclopropanes, to form cyclohexane (B81311) derivatives. osaka-u.ac.jp

Cycloaddition Chemistry

This compound, with its cumulated double bonds, is a versatile substrate in cycloaddition reactions. It can participate in [2+2] and [4+2] cycloaddition reactions to form four- and six-membered rings, respectively. smolecule.com The Diels-Alder reaction, a type of [4+2] cycloaddition, is a key reaction for forming cyclohexene (B86901) derivatives. smolecule.comlibretexts.org

The reactivity of the diene in Diels-Alder reactions is influenced by substituents. Typically, the reaction works best when the dienophile has electron-attracting groups and the diene has electron-donating groups, or vice versa. libretexts.org The reaction is highly stereospecific, with the diene needing to adopt an s-cis conformation. libretexts.org

Diels-Alder Reactions of this compound as a Diene Component

Influence of Dienophile Substitution on Reactivity and Regioselectivity

Electrophilic Addition Mechanisms

Electrophilic addition to conjugated dienes like this compound can lead to a mixture of products through 1,2- and 1,4-addition pathways. libretexts.org The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds. libretexts.org For this compound, protonation can occur at either C1 or C4.

Protonation at C1 leads to the formation of a tertiary allylic carbocation, which is stabilized by resonance. This is the more favored initial step according to Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.orguomustansiriyah.edu.iq The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either C2 (leading to the 1,2-addition product) or C4 (leading to the 1,4-addition product). libretexts.org

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction conditions, particularly temperature. At lower temperatures, the reaction is under kinetic control, and the product that is formed faster predominates (often the 1,2-adduct). At higher temperatures, the reaction is under thermodynamic control, and the more stable product is favored (often the 1,4-adduct, which typically has a more substituted double bond). chemtube3d.com

| Reaction | Electrophile | Major Product(s) | Key Intermediate |

| Addition of HBr | H⁺ | 3-bromo-3-methyl-1-butene (1,2-adduct) and 1-bromo-3-methyl-2-butene (1,4-adduct) | Tertiary allylic carbocation |

| Addition of Br₂ | Br⁺ | 3,4-dibromo-3-methyl-1-butene and 1,4-dibromo-2-methyl-2-butene | Allylic bromonium ion/carbocation |

The formation of carbocation intermediates in electrophilic additions opens the possibility for rearrangements to form more stable carbocations. pressbooks.pubpearson.com These rearrangements typically involve a 1,2-shift of a hydride ion (:H⁻) or an alkyl group (like a methyl group, :CH₃⁻). uomustansiriyah.edu.iqlibretexts.org The driving force for this process is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). pressbooks.publibretexts.org

In the electrophilic addition of an acid like HCl to an alkene such as 3-methyl-1-butene, initial protonation forms a secondary carbocation. This can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product. libretexts.orgyoutube.com Similarly, in the reaction of HCl with 3,3-dimethyl-1-butene, a 1,2-methyl shift occurs to convert the initially formed secondary carbocation into a tertiary one, resulting in a rearranged carbon skeleton. uomustansiriyah.edu.iqmsu.edu

While the primary carbocation formed from this compound is an allylic tertiary carbocation and already quite stable, rearrangements are a crucial consideration in the reactions of related, less conjugated alkenes. The potential for such shifts must always be assessed when a carbocation intermediate is proposed in a reaction mechanism. pressbooks.pubmsu.edu

Regiochemistry of Electrophilic Additions to the Allene System

Radical and Photochemical Reactions

The unique structure of this compound, featuring cumulated double bonds, makes it a substrate of significant interest in the study of radical and photochemical reactions. These reactions often proceed through highly reactive intermediates, leading to a variety of molecular architectures.

Radical Addition Processes and Intermediate Species Formation (e.g., propargyl and methyleneallyl radicals)

The radical addition to allenes like this compound is a subject of detailed mechanistic study. The regioselectivity of these additions is influenced by factors such as the nature of the radical, reaction conditions, and the substitution pattern of the allene. acs.org

A key study investigated the reaction of this compound with t-butyl hypochlorite, which proceeds via a free-radical chain mechanism. acs.org This reaction highlights the formation of distinct, competing radical intermediates. The chlorine atom can add to the central carbon (C2) of the allene, leading to a vinylic radical, or to a terminal carbon (C1 or C3). The addition of a radical to the central carbon of an allene is generally considered irreversible, while addition to a terminal carbon can be reversible. nih.gov

In the specific case of this compound, the reaction pathways lead to the formation of propargyl and methyleneallyl radical intermediates. acs.orgsmolecule.com Attack of the t-butoxy radical abstracts a methyl hydrogen, leading to a methyleneallyl radical. This is followed by chlorine transfer to yield 1-chloro-3-methyl-1,3-butadiene. Conversely, addition of a chlorine atom to the C1-C2 double bond can lead, after rearrangement, to intermediates that result in chloro-alkyne products. acs.org These competing pathways underscore the complexity of radical reactions with substituted allenes.

Table 1: Radical Intermediates in the Reaction of this compound

| Precursor | Reactant | Radical Intermediate | Key Observation | Reference |

|---|---|---|---|---|

| This compound | t-Butyl hypochlorite | Methyleneallyl radical | Formed via hydrogen abstraction from the methyl group. | acs.org |

Photo-induced Electron Transfer Reactions with Cyanoarenes in the Presence of Nucleophiles

Photo-induced electron transfer (PET) represents a powerful method for activating organic molecules by generating highly reactive radical ions. mdpi.com In these processes, a photocatalyst, often an electronically excited cyanoarene, facilitates single electron transfer to or from a substrate. acs.org The resulting radical cation of the substrate can then undergo various reactions, including additions with nucleophiles.

While specific studies detailing the PET reaction of this compound with cyanoarenes were not prominently found, the general mechanism for allenes and alkenes is well-established. mdpi.comacs.org When an allene is subjected to a photoredox catalyst like a cyanoarene in a polar solvent, irradiation can lead to the formation of an intramolecular exciplex. mdpi.com This excited complex facilitates electron transfer, generating the allene radical cation.

Table 2: General Mechanism of Photo-induced Electron Transfer with Nucleophilic Addition

| Step | Process | Description |

|---|---|---|

| 1 | Excitation | A cyanoarene photocatalyst absorbs light and is promoted to an excited state. |

| 2 | Electron Transfer | The excited photocatalyst accepts an electron from the allene, forming the allene radical cation. |

| 3 | Nucleophilic Attack | A nucleophile present in the solution adds to the allene radical cation. |

Photochemical Transformations and Molecular Rearrangements (e.g., photo-induced cycloadditions)

Allenes are valuable building blocks in photochemical synthesis, particularly for creating cyclic compounds through cycloaddition reactions. researchgate.net Photochemical cycloadditions, such as the [2+2] and [4+2] variants, can be highly efficient. libretexts.orgacs.org These reactions are often governed by orbital symmetry rules, which dictate whether a reaction is thermally or photochemically allowed. vaia.com For instance, a [4+4] cycloaddition of two butadiene molecules is thermally forbidden but photochemically allowed. vaia.com

In the context of this compound, its diene system can participate in such transformations. Photochemical [2+2] cycloadditions often proceed through a stepwise, diradical mechanism rather than a concerted one. libretexts.org The reaction is initiated by the absorption of light, which provides the necessary energy to overcome the high activation barrier of the cycloaddition transition state. libretexts.org

Furthermore, allenes can undergo photochemical deracemization, where a chiral photocatalyst selectively excites one enantiomer, leading to its racemization through an achiral intermediate and resulting in an enrichment of the other enantiomer. nih.govd-nb.info While not a rearrangement in the traditional sense, this transformation highlights the utility of photochemistry in manipulating the stereochemistry of allenes. nih.govd-nb.info Specific examples of photo-induced cycloadditions directly involving this compound as a substrate are not detailed in the provided sources, but the principles governing the photochemistry of allenes and dienes suggest its potential to participate in such reactions. researchgate.netacs.org

Reactions with Atomic and Transient Species

The reactions of unsaturated hydrocarbons with atomic species like ground-state oxygen atoms are fundamental in combustion and atmospheric chemistry. These interactions are typically multichannel, proceeding on complex potential energy surfaces.

Reaction Dynamics of this compound with Ground State Oxygen Atoms (O(³P))

The reaction of ground-state oxygen atoms (O(³P)) with this compound (also known as methylallene) is a complex process involving multiple competing channels. chemrxiv.orgresearchgate.net These reactions are initiated by the electrophilic addition of the oxygen atom to one of the double bonds of the allene. researchgate.netnist.gov This addition forms chemically activated triplet oxy-intermediates on a triplet potential energy surface (PES). researchgate.netdergipark.org.tr

These triplet intermediates can then evolve in two primary ways:

Adiabatic Evolution : The intermediates can rearrange and decompose directly on the triplet PES to form various products. chemrxiv.org

Non-adiabatic Evolution : The triplet intermediates can undergo intersystem crossing (ISC) to a singlet PES. chemrxiv.orgresearchgate.net The resulting singlet intermediates can then decompose into a different set of products. The extent of ISC significantly impacts the final product distribution. chemrxiv.orgacs.org

Studies using crossed molecular beam (CMB) experiments combined with theoretical calculations on the PES provide detailed insights into these dynamics. chemrxiv.orgresearchgate.net For the O(³P) + 1,2-butadiene (B1212224) system, the reaction has been characterized at a specific collision energy, revealing the formation of numerous primary products. chemrxiv.org

Identification of Primary Molecular and Radical Products

A combined experimental and theoretical study on the reaction of O(³P) with 1,2-butadiene at a collision energy of 41.8 kJ/mol identified nine distinct product channels. chemrxiv.org The primary products are a mix of radical and molecular species, reflecting the complexity of the underlying potential energy surfaces and the competition between adiabatic and non-adiabatic pathways.

The identified primary product channels include the formation of species resulting from C-C bond cleavage, C-H bond cleavage, and H2 elimination. The branching fractions, which represent the relative yield of each product channel, have been determined, providing a quantitative picture of the reaction's outcome. chemrxiv.org This level of detail is crucial for understanding the oxidation mechanisms of unsaturated hydrocarbons. chemrxiv.orgresearchgate.net

Table 3: Characterized Primary Product Channels from O(³P) + 1,2-Butadiene Reaction

| Product Channel | Type | Key Feature | Reference |

|---|---|---|---|

| Multiple (9 total) | Radical and Molecular | Formed via competing pathways on triplet and singlet potential energy surfaces. | chemrxiv.orgresearchgate.net |

| e.g., CH3 + C3H3O | Radical | Result of C-C bond scission in an intermediate. | chemrxiv.org |

Note: The specific list of all nine products and their branching fractions is detailed in the primary literature. chemrxiv.org

Interplay of Triplet and Singlet Potential Energy Surfaces and Intersystem Crossing

The reaction of O(³P) with this compound is a prime example of a nonadiabatic reaction involving both triplet and singlet potential energy surfaces (PESs). chemrxiv.orgresearchgate.net The initial addition of the O(³P) atom to the allene structure forms an energized triplet adduct. researchgate.net This triplet intermediate can then follow one of two general pathways:

Adiabatic Pathway: The reaction can proceed entirely on the triplet PES, leading to specific triplet intermediates and transition states that yield a particular set of products. chemrxiv.orgresearchgate.net

Nonadiabatic Pathway (Intersystem Crossing): The triplet intermediate can undergo intersystem crossing (ISC) to the corresponding singlet PES. chemrxiv.orgresearchgate.net This spin-forbidden transition is a crucial step that allows the reaction to access a different set of intermediates and product channels available on the singlet surface. chemrxiv.orgresearchgate.net The efficiency of ISC significantly impacts the final product distribution. chemrxiv.org

Determination of Reaction Branching Ratios

In a study combining CMB experiments at a collision energy of 41.8 kJ/mol with theoretical simulations, a total of nine primary product channels were identified and characterized for the reaction of O(³P) with this compound. chemrxiv.orgresearchgate.net Some of these products can only be formed via intersystem crossing from the triplet to the singlet PES. researchgate.netacs.org The dominant product channels were found to be the molecular channels propene + CO and ethylidene + ketene. nih.gov

The branching fractions (BFs) determined from these studies provide quantitative insight into the reaction pathways. The good agreement between experimental results and theoretical predictions from simulations that include ISC effects validates the proposed mechanisms. chemrxiv.orgresearchgate.net

Table 1: Observed Product Channels in the Reaction of O(³P) with this compound This table is representative of the types of products formed. For precise, quantitative branching ratios, refer to specialized kinetic studies.

| Product Pair | Formation Pathway |

| Propene + Carbon Monoxide (CO) | Dominantly via ISC to singlet PES nih.gov |

| Ethylidene + Ketene | Dominantly via ISC to singlet PES nih.gov |

| Methylketene + Methyl Radical | Triplet and Singlet PES contributions |

| Acrolein + Methyl Radical | Triplet and Singlet PES contributions |

| Butenone + H atom | Triplet PES |

| Vinyl Radical + Formyl Radical | Triplet PES |

Reactions with Sulfur Atoms (S(³P)) and Cyclization Pathways

The reaction of ground-state sulfur atoms, S(³P), with this compound also proceeds via addition to the double bonds. researchgate.net These gas-phase reactions lead to the formation of novel, unsaturated isomeric thiirane (B1199164) products (three-membered rings containing a sulfur atom). researchgate.net

The addition can occur at either the C1=C2 double bond or the C2=C3 double bond. researchgate.net

1,2-Addition: The sulfur atom adds across the C1=C2 bond, resulting in the formation of cis- and trans-isomeric thiiranes.

2,3-Addition: The sulfur atom adds across the C2=C3 bond.

Studies have shown that at high pressures and zero conversion, these thiirane adducts comprise approximately 94% of the total C₄H₆S products. researchgate.net The remaining products include two thiol insertion products. researchgate.net The ratio of addition at the 2,3-position versus the 1,2-position is approximately 2.1 for S(³P) atoms. researchgate.net

Unlike the analogous reaction with conjugated dienes like 1,3-butadiene (B125203), which can lead to stable aromatic rings like thiophene (B33073) through cyclization and subsequent H₂ elimination, the reaction with the allenic structure of this compound primarily yields the initial addition adducts (thiiranes) under certain conditions. researchgate.netnih.gov The formation of these cyclic thiirane products represents a key cyclization pathway in the reaction of sulfur atoms with this compound.

Kinetics and Mechanisms of Hydrogen Atom Addition to this compound